1-Butyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Butyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1036487-15-6. It has a molecular weight of 218.26 . The IUPAC name for this compound is 1-butyl-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-Butyl-1,3-benzodiazole-5-carboxylic acid is 1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9 (12 (15)16)4-5-11 (10)14/h4-5,7-8H,2-3,6H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of 1-Butyl-1,3-benzodiazole-5-carboxylic acid is C12H14N2O2 . It has a molecular weight of 218.25 .Scientific Research Applications
Fluorescence Chemosensor for pH Detection
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibits multifluorescence emissions in different states, useful for ratiometric fluorescent chemosensing. This AIEgen is highly sensitive for detecting pH fluctuations within physiological ranges, making it suitable for biosample and neutral water sample analysis (Li et al., 2018).
Functionalization Reactions Study
Experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines provide insights into reaction mechanisms and product synthesis, relevant for developing new chemical entities (Yıldırım et al., 2005).
Green Synthesis Catalyst
A Brønsted acidic ionic liquid catalyzes the solvent-free synthesis of tetrasubstituted imidazoles, highlighting a green, efficient, and reusable catalyst for organic synthesis, contributing to sustainable chemical processes (Davoodnia et al., 2010).
CO2 Capture by Task-Specific Ionic Liquid
A task-specific ionic liquid exhibits reversible CO2 sequestration as a carbamate salt, showcasing an efficient, nonvolatile method for CO2 capture, important for environmental protection and industrial gas separation processes (Bates et al., 2002).
One-Carbon Homologation of Carboxylic Acids
A safe alternative to the Arndt-Eistert reaction for one-carbon homologation of carboxylic acids is demonstrated, offering a novel approach for the synthesis of homologated acids or esters, useful in organic synthesis and drug development (Katritzky et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-butylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYHZOAIVAGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651941 | |
Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1,3-benzodiazole-5-carboxylic acid | |
CAS RN |
1036487-15-6 | |
Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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